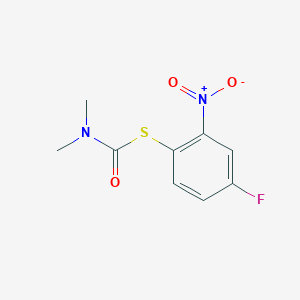

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is synthesized through the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic acid. The reaction typically occurs under ambient temperature conditions and results in a colorless solid substance that is soluble in organic solvents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, ensuring the compound’s stability and purity under normal laboratory conditions.

Análisis De Reacciones Químicas

Types of Reactions: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Products may include various oxidized derivatives of the original compound.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Applications

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate has been investigated for its potential as a precursor in the synthesis of compounds targeting cancer. For instance, it plays a role in the development of inhibitors for the epidermal growth factor receptor (EGFR), which is crucial in treating various cancers, including lung cancer. The compound serves as a key intermediate in synthesizing Osimertinib, a well-known EGFR tyrosine kinase inhibitor .

1.2 Enzyme Inhibition Studies

Research has shown that derivatives of this compound exhibit inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission. These compounds have demonstrated varying degrees of inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. For example, some derivatives have shown IC50 values indicating stronger inhibition than established drugs like rivastigmine .

Agricultural Applications

2.1 Pesticide Development

The compound is being explored within the context of developing new pesticide formulations. Its structural properties allow it to function effectively as a pesticide by inhibiting key enzymes in pests, thereby controlling their populations. The carbamate moiety is particularly relevant as it can interfere with the normal functioning of the nervous system in insects .

2.2 Environmental Impact Studies

Studies have evaluated the environmental degradation of carbamate pesticides, including those related to this compound. Understanding how these compounds break down in various environmental conditions is crucial for assessing their safety and ecological impact .

Synthesis and Chemical Properties

3.1 Synthetic Routes

This compound can be synthesized through several chemical pathways involving the reaction of 4-fluoro-2-nitrophenol with dimethylcarbamothioic chloride. This method allows for high yields and purity, making it suitable for industrial applications .

3.2 Structural Characteristics

The compound features a thioester functional group that contributes to its reactivity and biological activity. Its unique structure enables interactions with biological targets, enhancing its efficacy as both a pharmaceutical and agricultural agent.

Case Studies

Mecanismo De Acción

The mechanism by which S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medical imaging, fluorinated analogs of the compound interact with L-type calcium channels, allowing for visualization of these channels in biological systems.

Comparación Con Compuestos Similares

- S-(4-Fluoro-2-nitrophenyl) dimethylthiocarbamate

- 2-[(Dimethylcarbamoyl)sulfanyl]-5-fluoronitrobenzene

Uniqueness: S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both a fluorine atom and a nitro group, which contribute to its distinct chemical reactivity and applications .

Actividad Biológica

S-(4-Fluoro-2-nitrophenyl) dimethylcarbamothioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈F₃N₃O₄S

- CAS Number : 1820650-79-0

- Molecular Weight : 275.23 g/mol

The compound features a dimethylcarbamothioate moiety, which is significant for its biological interactions. The presence of the 4-fluoro-2-nitrophenyl group enhances its reactivity and potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to the generation of ROS that can damage cellular components.

- Protein Binding : The compound can bind to proteins and nucleic acids, altering their normal functions and potentially leading to apoptosis in cancer cells.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibacterial agents .

- Antitumor Properties : Preliminary studies suggest that it may possess antitumor effects, potentially inhibiting the growth of certain cancer cell lines .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity against various bacterial strains, showing effective inhibition at concentrations as low as 5 µg/mL. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Tests :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 10 - 20 |

| 4-Nitroaniline | Moderate | Low | 30 - 50 |

| Thiazole Derivatives | Variable | Moderate | 15 - 25 |

Propiedades

IUPAC Name |

S-(4-fluoro-2-nitrophenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3S/c1-11(2)9(13)16-8-4-3-6(10)5-7(8)12(14)15/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNDWJGQDBYFCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.